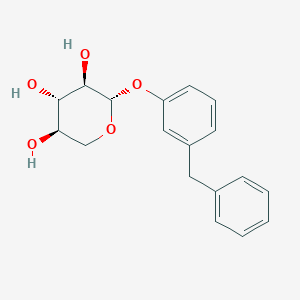
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-xylopyranoside, 3-(phenylmethyl)phenyl, commonly known as Xylomethazoline, is a chemical compound that belongs to the class of imidazoline derivatives. It is a bioactive molecule that has been extensively studied for its potential use in pharmaceutical and biomedical applications. Xylomethazoline is synthesized by the reaction of 3-(phenylmethyl)phenol with xylose in the presence of an acid catalyst.
Mécanisme D'action
The mechanism of action of Xylomethazoline is not fully understood. It is believed to act through the activation of alpha-2 adrenergic receptors, which leads to the constriction of blood vessels and the reduction of inflammation. Xylomethazoline has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Effets Biochimiques Et Physiologiques
Xylomethazoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, and inhibit the growth of bacteria and fungi. Xylomethazoline has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
Xylomethazoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in pharmaceutical and biomedical applications. However, there are also limitations to its use. Xylomethazoline is not very water-soluble, which may limit its use in aqueous solutions. It may also have side effects, which need to be carefully evaluated before its use in humans.
Orientations Futures
There are several future directions for the study of Xylomethazoline. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of its potential use in the treatment of various diseases, such as asthma, hypertension, and Alzheimer's disease. Additionally, the mechanism of action of Xylomethazoline needs to be further elucidated to fully understand its potential uses and limitations.
Méthodes De Synthèse
The synthesis of Xylomethazoline involves the reaction of 3-(phenylmethyl)phenol with xylose in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions, such as temperature, time, and catalyst concentration, can be optimized to obtain a high yield of Xylomethazoline. The purity of the product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
Xylomethazoline has been extensively studied for its potential use in pharmaceutical and biomedical applications. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Xylomethazoline has also been investigated for its potential use in the treatment of various diseases, such as asthma, hypertension, and Alzheimer's disease.
Propriétés
Numéro CAS |
147029-82-1 |
|---|---|
Nom du produit |
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl |
Formule moléculaire |
C18H20O5 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(3-benzylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H20O5/c19-15-11-22-18(17(21)16(15)20)23-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10,15-21H,9,11H2/t15-,16+,17-,18+/m1/s1 |
Clé InChI |
ZLPXDYNOUYATCC-XDNAFOTISA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
Autres numéros CAS |
147029-82-1 |
Synonymes |
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



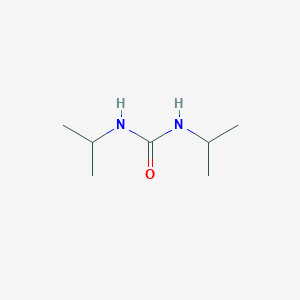
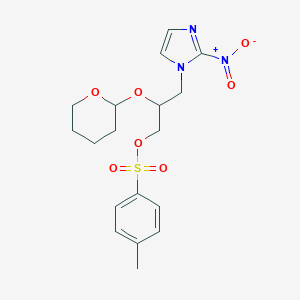
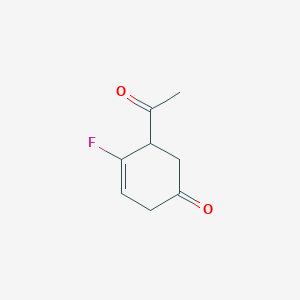
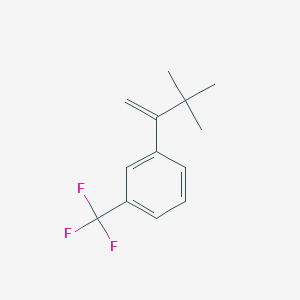
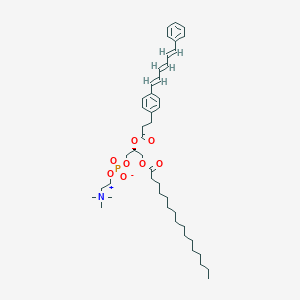
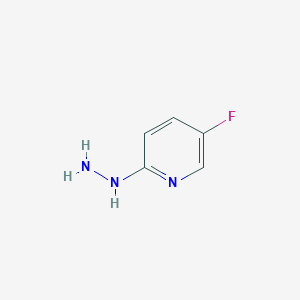
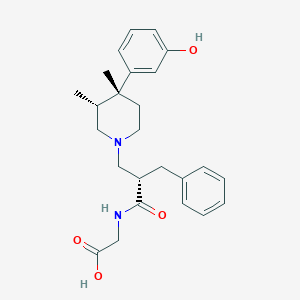
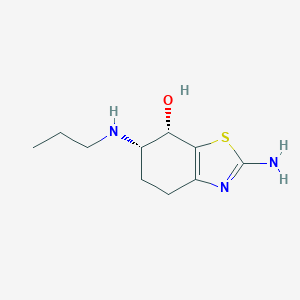
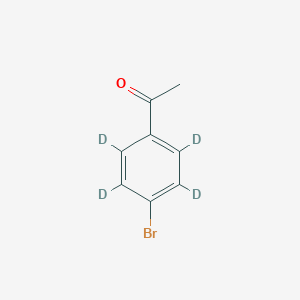
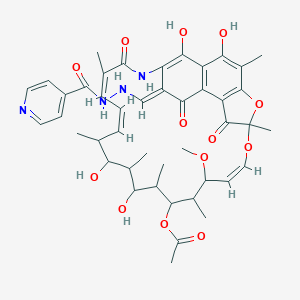
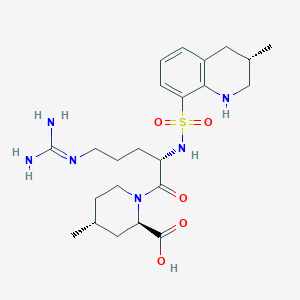
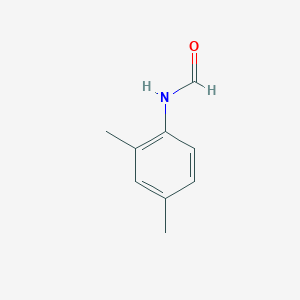

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)